molecular formula C11H17NO B12315524 4-[(2-Methylpropoxy)methyl]aniline

4-[(2-Methylpropoxy)methyl]aniline

Cat. No.: B12315524
M. Wt: 179.26 g/mol
InChI Key: UTDSNRHGKAMHRX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropoxy)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloromethyl-2-methylpropoxybenzene with aniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process .

Another method involves the palladium-catalyzed amination of 4-bromo-2-methylpropoxybenzene with aniline. This reaction is performed under mild conditions using a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methylpropoxy)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(2-methylpropoxymethyl)aniline

InChI

InChI=1S/C11H17NO/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9H,7-8,12H2,1-2H3

InChI Key

UTDSNRHGKAMHRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1=CC=C(C=C1)N

Origin of Product

United States

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